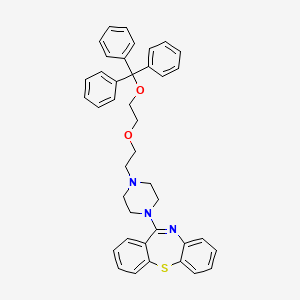

O-Triphenylmethoxy Quetiapine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[4-[2-(2-trityloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39N3O2S/c1-4-14-32(15-5-1)40(33-16-6-2-7-17-33,34-18-8-3-9-19-34)45-31-30-44-29-28-42-24-26-43(27-25-42)39-35-20-10-12-22-37(35)46-38-23-13-11-21-36(38)41-39/h1-23H,24-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQIGEAROXHRMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601127819 | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844639-06-1 | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844639-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Triphenylmethyl quetiapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl]dibenzo[b,f][1,4]thiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601127819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzo[b,f][1,4]thiazepine, 11-[4-[2-[2-(triphenylmethoxy)ethoxy]ethyl]-1-piperazinyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TRIPHENYLMETHYL QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1MK0J6LHQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of O-Triphenylmethoxy Quetiapine

Abstract

This guide provides a comprehensive, in-depth technical walkthrough for the complete chemical structure elucidation of O-Triphenylmethoxy Quetiapine, a trityl-protected derivative of the atypical antipsychotic drug Quetiapine. This document is intended for researchers, analytical scientists, and professionals in drug development. It moves beyond a simple listing of procedures to explain the scientific rationale behind the multi-technique analytical strategy, emphasizing the synergy between Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section details not only the experimental protocols but also the interpretation of the resulting data, culminating in an unambiguous structural confirmation. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity and trustworthiness.

Introduction and Strategic Overview

Quetiapine is an established atypical antipsychotic characterized by a dibenzothiazepine core linked via a piperazine ring to a 2-(2-hydroxyethoxy)ethanol sidechain. The terminal primary alcohol of this sidechain is a key site for metabolic transformations and synthetic modifications. The derivatization of this alcohol with a triphenylmethyl (trityl) group to form O-Triphenylmethoxy Quetiapine yields a sterically hindered ether. Such a modification could represent a synthetic intermediate, a novel prodrug candidate, or a metabolite.

Unequivocal confirmation of the molecular structure is paramount. Our elucidation strategy is built on a logical, multi-pillar approach where each analytical technique provides a unique and complementary piece of the structural puzzle.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, confirming the successful addition of one triphenylmethoxy group.

-

Infrared (IR) Spectroscopy: To provide rapid confirmation of the key functional group transformation—the disappearance of the hydroxyl group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide the definitive, high-resolution connectivity map of the entire molecule, proving the exact location of the triphenylmethoxy group and confirming the integrity of the parent Quetiapine scaffold.

This convergent approach ensures that the final structural assignment is supported by orthogonal, cross-validating data, leaving no ambiguity.

Proposed Structure and Elucidation Workflow

The primary hypothesis is that the triphenylmethyl group has formed an ether linkage with the terminal primary alcohol of Quetiapine.

Hypothesized Structure of O-Triphenylmethoxy Quetiapine:

The following workflow diagram illustrates the logical progression of the analytical process.

Caption: Overall workflow for the structural elucidation of O-Triphenylmethoxy Quetiapine.

Mass Spectrometry: Confirming Molecular Composition

Expertise & Rationale: High-resolution mass spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for determining the accurate mass and, by extension, the elemental formula of a novel compound.[1][2] ESI is chosen because it is a 'soft' ionization method that minimizes fragmentation, ensuring a strong signal for the protonated molecular ion ([M+H]⁺), which is crucial for this initial confirmation step.[3][4]

Experimental Protocol: ESI-Time-of-Flight (TOF) MS

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: +3.5 kV

-

Nebulizing Gas (N₂): 1.5 Bar

-

Drying Gas (N₂): 6.0 L/min at 180°C

-

-

Data Acquisition: Acquire data over a mass range of m/z 100-1000. Use a suitable lock mass calibrant for real-time mass accuracy correction.

Data Interpretation & Expected Results

The primary goal is to observe the protonated molecular ion [M+H]⁺ and match its accurate mass to the theoretical value for C₄₀H₄₂N₃O₂S⁺.

| Species | Theoretical Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |

| Quetiapine | C₂₁H₂₅N₃OS | 384.1791 | - | - |

| O-Triphenylmethoxy Quetiapine | C₄₀H₄₁N₃O₂S | 628.2992 | 628.2995 | +0.5 |

A mass error of <5 ppm provides high confidence in the assigned elemental formula. A prominent fragment expected would be the stable triphenylmethyl cation (trityl cation, [C₁₉H₁₅]⁺) at m/z 243.1168, resulting from the facile cleavage of the ether bond.

Infrared Spectroscopy: Functional Group Analysis

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence or absence of specific functional groups. The core hypothesis of trityl ether formation rests on the conversion of a primary alcohol (-OH) to an ether (C-O-C). This transformation has a distinct and easily verifiable IR signature.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid analyte directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Expected Results

The key diagnostic evidence is the absence of the broad O-H stretching vibration characteristic of the alcohol in Quetiapine (typically found around 3400-3300 cm⁻¹).[5] Concurrently, we expect to see the strengthening of C-O ether stretching bands and the prominent C-H stretching bands of the added aromatic rings.

| Functional Group | Quetiapine (Expected, cm⁻¹) | O-Triphenylmethoxy Quetiapine (Expected, cm⁻¹) | Rationale for Change |

| Alcohol O-H Stretch | ~3350 (Broad) | Absent | Conversion of -OH to ether |

| Aromatic C-H Stretch | ~3050 | ~3060 (More intense) | Addition of 15 aromatic protons |

| Aliphatic C-H Stretch | ~2940, 2870 | ~2945, 2875 | Unchanged |

| Ether C-O Stretch | ~1100 | ~1100 (More intense) | Addition of C-O-C trityl ether bond |

Nuclear Magnetic Resonance Spectroscopy: The Definitive Proof

Expertise & Rationale: While MS confirms what was added and FTIR confirms the functional group change, only NMR can definitively prove where the modification occurred.[6] A full suite of 1D and 2D NMR experiments provides an unambiguous map of the proton and carbon framework and their connectivity.[7] The key experiment for this specific problem is the Heteronuclear Multiple Bond Correlation (HMBC), which reveals long-range (2-3 bond) correlations between protons and carbons.[8][9] This will allow us to "see" a connection between the protons on the Quetiapine sidechain and the carbons of the attached trityl group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the analyte in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Experiments to Run:

-

¹H NMR: Standard proton spectrum.

-

¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.

-

DEPT-135: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

¹H-¹H COSY: To establish proton-proton spin-spin coupling networks.

-

¹H-¹³C HSQC: To identify direct one-bond correlations between protons and the carbons they are attached to.[9]

-

¹H-¹³C HMBC: To identify 2-4 bond correlations between protons and carbons. This is the critical experiment for final confirmation.[10][11]

-

Data Interpretation & Expected Results

The analysis focuses on comparing the spectrum of the derivative to that of the parent Quetiapine.[12] The most significant changes will be observed in the ethoxyethanol sidechain and the appearance of new signals corresponding to the trityl group.

Table of Key Expected NMR Chemical Shifts (δ in ppm, CDCl₃)

| Atom Position (See Diagram) | Quetiapine (Approx. δ) | O-Triphenylmethoxy Quetiapine (Approx. δ) | Rationale for Change / Key Observation |

| ¹H NMR | |||

| H-1' | 3.80 (t) | 3.25 (t) | Significant downfield shift due to deshielding by the adjacent trityl ether oxygen. |

| H-2' | 3.65 (t) | 3.68 (t) | Minimal change. |

| -OH | ~2.5 (br s) | Absent | Disappearance of the exchangeable alcohol proton. |

| Trityl-Ar-H | - | 7.20-7.45 (m, 15H) | Appearance of a large, complex multiplet integrating to 15 protons, characteristic of the three phenyl rings.[13] |

| ¹³C NMR | |||

| C-1' | 61.5 | ~64.0 | Downfield shift of the carbon bearing the ether linkage. |

| C-2' | 72.5 | ~72.8 | Minimal change. |

| Trityl-Cq | - | ~87.0 | Appearance of the characteristic quaternary sp³ carbon of the trityl group. |

| Trityl-Ar-C | - | ~127-145 | Appearance of multiple aromatic carbon signals. |

Key HMBC Correlation Diagram:

The definitive structural proof comes from the HMBC spectrum. We must observe a correlation between the protons on the terminal methylene of the Quetiapine side chain (H-1') and the quaternary carbon of the trityl group (Trityl-Cq). This 3-bond correlation (H-C-O-C) is only possible if the proposed structure is correct.

Caption: The critical ³J HMBC correlation confirming the ether linkage.

Conclusion: A Synthesized, Unambiguous Structural Confirmation

The structural elucidation of O-Triphenylmethoxy Quetiapine is achieved through a systematic and synergistic application of modern analytical techniques.

-

High-Resolution Mass Spectrometry confirmed the elemental formula C₄₀H₄₁N₃O₂S, consistent with the addition of a single triphenylmethyl group to Quetiapine.

-

FTIR Spectroscopy provided clear evidence of the functional group transformation, showing the disappearance of the hydroxyl O-H stretch.

-

Comprehensive NMR analysis (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) provided the final, definitive proof of structure. The observed chemical shifts, particularly the downfield shift of the terminal methylene protons (H-1') and the appearance of characteristic trityl group signals, were all consistent with the proposed structure. Most critically, the unambiguous 3-bond HMBC correlation between these methylene protons and the quaternary trityl carbon confirmed the precise location of the ether linkage.

The convergence of evidence from these orthogonal techniques allows for the confident and unequivocal assignment of the structure as 2-(2-(4-(dibenzo[b,f][1][8]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl triphenylmethyl ether .

References

-

Heteronuclear Multiple Bond Correlation (HMBC) . (2025, October 24). Chemistry LibreTexts. [Link]

-

HSQC and HMBC . Columbia University NMR Core Facility. [Link]

-

HMBC ( Heteronuclear Multiple Bond Correlation ) . (2010, August 15). Now or Never Blog. [Link]

-

Electrospray ionization . Wikipedia. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Charrois, G. J. R., Chan, K. M., & Lai, C.-K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]

-

Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry . (2023, September 25). Longdom Publishing. [Link]

-

Video: 2D NMR: Overview of Heteronuclear Correlation Techniques . (2024, December 5). JoVE. [Link]

-

How to interpret a Heteronuclear Multiple Bond Correlation (HMBC) NMR Spectrum . (2013, February 5). YouTube. [Link]

-

Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . Clinical Biochemist Reviews. [Link]

-

G. Nageswara Rao, et al. (2012). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance . Journal of Saudi Chemical Society. [Link]

-

6.3: Electrospray Ionization (ESI) Mass Spectrometry . (2022, November 8). Physics LibreTexts. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2016). Highly efficient protection of alcohols as trityl ethers under solvent-free conditions, and recovery catalyzed by reusable nanoporous silica-based sulfonic acid . RSC Advances, 6(59), 53896-53903. [Link]

-

Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. [Link]

-

Chemical Structure of Quetiapine Hemifumarate (I) and 1 HNMR Spectra... . ResearchGate. [Link]

-

Bharathi, Ch., et al. (2011). Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate . Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development . Trends in Analytical Chemistry, 121, 115686. [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry . Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

FT-IR spectral data for quetiapine fumarate and its impurities . ResearchGate. [Link]

Sources

- 1. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 2. longdom.org [longdom.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phys.libretexts.org [phys.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 7. arxiv.org [arxiv.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. HMBC ( Heteronuclear Multiple Bond Correlation ) [minsogy.tistory.com]

- 11. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Triphenylmethane(519-73-3) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Note: Chromatographic Isolation and Monitoring of O-Triphenylmethoxy Quetiapine

Executive Summary

This application note details the Thin Layer Chromatography (TLC) conditions required for the analysis of O-Triphenylmethoxy Quetiapine (also known as Trityl-Quetiapine or Quetiapine EP Impurity O).

While Quetiapine Fumarate is a polar, basic compound, the introduction of the triphenylmethyl (trityl) protecting group drastically alters its physicochemical properties, rendering standard pharmacopeial TLC methods ineffective. This guide provides a specialized protocol to resolve this highly lipophilic intermediate from the parent drug and other synthesis by-products, emphasizing the critical need for basic buffering to prevent on-plate degradation and peak tailing.

Scientific Rationale & Mechanism

The "Lipophilic Shift"

The core challenge in chromatographing O-Triphenylmethoxy Quetiapine lies in the structural modification of the ethoxy side chain.

-

Quetiapine: Contains a terminal hydroxyl group (-OH), making it polar and capable of hydrogen bonding.

-

O-Triphenylmethoxy Quetiapine: The hydroxyl proton is replaced by a Trityl group (three phenyl rings bonded to a central carbon). This adds significant bulk and lipophilicity (hydrophobicity) while removing the H-bond donor capability.

Chromatographic Consequence: On standard normal-phase Silica Gel, Quetiapine interacts strongly with surface silanols (low Rf). Conversely, the Trityl derivative interacts weakly and elutes rapidly. Standard polar mobile phases (e.g., Methanol/Ammonia) will cause the Trityl compound to co-elute with the solvent front.

Basicity and Tailing Control

Both compounds retain the dibenzothiazepine and piperazine nitrogen atoms. These basic centers act as Lewis bases, interacting with acidic silanol groups (

Acid Sensitivity Warning

CRITICAL: The trityl ether bond is acid-labile . Exposure to acidic mobile phases or acidic stains (e.g., Vanillin-Sulfuric acid) can cause in-situ detritylation, generating a false positive for Quetiapine (the degradation product) and a false spot for Triphenylmethanol. All conditions must remain neutral or basic.

Experimental Protocols

Materials & Reagents[1]

-

Stationary Phase: HPTLC Silica Gel 60 F254 plates (Glass or Aluminum backed).

-

Reference Standards:

-

Quetiapine Fumarate (USP/EP Standard).

-

O-Triphenylmethoxy Quetiapine (In-house synthesized or Certified Reference Material).

-

-

Solvents (HPLC Grade): n-Hexane, Ethyl Acetate, Toluene, Methanol, Triethylamine (TEA).

Method A: Specific Isolation of Trityl-Quetiapine

Best for reaction monitoring to confirm the formation of the protected intermediate.

| Parameter | Condition |

| Mobile Phase | n-Hexane : Ethyl Acetate : Triethylamine |

| Ratio (v/v/v) | 70 : 30 : 1 |

| Chamber Saturation | Required (20 minutes with filter paper) |

| Sample Diluent | Dichloromethane (DCM) or Toluene |

| Spotting Volume | 2 - 5 µL |

| Migration Distance | 80 mm |

| Expected Rf | Trityl-Quetiapine: 0.45 - 0.55 Quetiapine: 0.00 - 0.05 (Stays at baseline) |

Method B: General Purity Profiling

Best for checking the purity of the final Quetiapine product to ensure the Trityl impurity is removed.

| Parameter | Condition |

| Mobile Phase | Toluene : Methanol : Triethylamine |

| Ratio (v/v/v) | 85 : 15 : 1 |

| Chamber Saturation | Required (20 minutes) |

| Sample Diluent | Methanol or Methanol/DCM (1:1) |

| Expected Rf | Trityl-Quetiapine: 0.85 - 0.90 (Near solvent front) Quetiapine: 0.35 - 0.40 |

Visualization & Detection Workflow

The following diagram outlines the logical flow for processing samples, including a critical decision node regarding chemical staining due to the acid sensitivity of the analyte.

Caption: Operational workflow for Trityl-Quetiapine TLC. Note the critical risk pathway associated with acidic stains.

Detection Notes:

-

UV 254 nm (Primary): The trityl group adds significant UV absorption. The spot will appear dark against the fluorescent green background. This is the preferred non-destructive method.

-

Iodine Vapor (Secondary): The nitrogen atoms in the piperazine ring will complex with iodine, turning the spot brown. This is reversible and safe for this compound.

-

Dragendorff’s Reagent: Stains the tertiary amines orange. Use only if necessary and document immediately, as the acidic nature of the reagent may eventually degrade the compound on the plate.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Spot Tailing | Interaction between basic nitrogens and silica. | Increase Triethylamine (TEA) concentration to 1.5% or 2%. Ensure plate is pre-washed with mobile phase if using HPTLC. |

| Compound at Solvent Front | Mobile phase too polar (Method B used for isolation). | Switch to Method A (Hexane/EtOAc). The Trityl group is too lipophilic for methanol-rich phases. |

| Ghost Peak (Lower Rf) | In-situ detritylation. | Check if sample diluent was acidic. Ensure mobile phase contains TEA. Avoid heating the plate to dry it (heat + silica acidity = degradation). |

| Low UV Sensitivity | Concentration too low. | Trityl-Quetiapine has a high molecular weight (MW ~625).[1][2] You need to spot higher mass loads compared to Quetiapine to see the same intensity. |

References

-

United States Pharmacopeia (USP). Quetiapine Fumarate Monograph: Related Compounds.[3][4] USP-NF. (Standard reference for parent compound baseline conditions).

-

European Pharmacopoeia (Ph. Eur.). Quetiapine Hemifumarate: Impurity O (O-Triphenylmethoxy Quetiapine).[1][2] (Defines the impurity structure and limits).

-

Biotage Application Note. Separation of Trityl Protected Amines on Silica. (General principles for lipophilic protecting groups).

-

PubChem. O-Triphenylmethoxy Quetiapine (Compound Summary). National Library of Medicine. (Physicochemical property verification).

-

Rasayan Journal of Chemistry. Identification, Isolation, Synthesis and Characterization of Principal Oxidation Impurities in Quetiapine. (Context on Quetiapine impurity profiling).

Sources

Isolating O-Triphenylmethoxy Quetiapine: Advanced Crystallization Protocols for Enhanced Purity

Application Note & Protocol Guide

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the isolation and purification of intermediates and final products are of paramount importance. O-Triphenylmethoxy Quetiapine is a key intermediate and a known impurity in the synthesis of Quetiapine, an atypical antipsychotic medication.[1][2] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and efficient purification methods are essential. Crystallization is a powerful technique for the purification of chemical compounds, offering the ability to achieve high purity in a single step.[3] This application note provides a detailed guide to the crystallization of O-Triphenylmethoxy Quetiapine, leveraging the unique physicochemical properties conferred by the triphenylmethyl (trityl) protecting group.

The bulky and hydrophobic nature of the trityl group can often facilitate the crystallization of otherwise difficult-to-purify compounds.[4][5] This guide will explore various crystallization strategies, including solvent selection, and provide detailed protocols for isolating O-Triphenylmethoxy Quetiapine in high purity.

Understanding the Physicochemical Landscape

A successful crystallization process is predicated on a thorough understanding of the target molecule's properties. O-Triphenylmethoxy Quetiapine possesses a complex structure with both a polar core derived from Quetiapine and a large, non-polar trityl group. This duality dictates its solubility profile.

Key Molecular Characteristics:

-

High Molecular Weight: The addition of the trityl group significantly increases the molecular weight of the Quetiapine scaffold.

-

Lipophilicity: The three phenyl rings of the trityl group impart a high degree of lipophilicity, making the molecule more soluble in organic solvents.

-

Potential for π-π Stacking: The aromatic rings in both the Quetiapine core and the trityl group can participate in π-π stacking interactions, which can promote the formation of an ordered crystal lattice.

While specific solubility data for O-Triphenylmethoxy Quetiapine is not extensively published, we can infer a likely solubility profile based on its structure and data from analogous trityl-protected compounds. For instance, N-trityl olmesartan ethyl ester, another trityl-protected pharmaceutical intermediate, exhibits good solubility in solvents like cyclohexanone, N,N-dimethylacetamide (DMAC), and toluene, with lower solubility in alcohols such as methanol and ethanol.[6] This suggests a similar trend for O-Triphenylmethoxy Quetiapine, where it is expected to be more soluble in non-polar and moderately polar aprotic solvents and less soluble in polar protic solvents.

Strategic Approaches to Crystallization

Several crystallization techniques can be employed for the purification of O-Triphenylmethoxy Quetiapine. The choice of method will depend on the specific impurity profile of the crude material and the desired crystal characteristics. The most common and applicable techniques include cooling crystallization and anti-solvent crystallization.

| Crystallization Technique | Principle | Advantages | Disadvantages |

| Cooling Crystallization | Relies on the principle that the solubility of the compound decreases with a decrease in temperature. | Simple to implement, can yield large, well-formed crystals. | Not suitable for compounds whose solubility is insensitive to temperature changes. |

| Anti-Solvent Crystallization | Involves the addition of a solvent in which the compound is poorly soluble (an anti-solvent) to a solution of the compound, inducing precipitation. | Rapid and effective, allows for fine-tuning of crystal size. | Can sometimes lead to the formation of amorphous material or smaller crystals if not controlled properly. |

| Evaporative Crystallization | The solvent is slowly evaporated from the solution, leading to an increase in the concentration of the solute and subsequent crystallization. | Can produce high-quality single crystals. | Can be slow and may not be suitable for thermally sensitive compounds. |

For O-Triphenylmethoxy Quetiapine, a combination of cooling and anti-solvent crystallization is likely to be the most effective approach, offering a balance of yield, purity, and control over the crystalline form.

Experimental Protocols

The following protocols are designed as a comprehensive workflow for the isolation of O-Triphenylmethoxy Quetiapine, from initial solvent screening to a scaled-up crystallization process.

Protocol 1: Solvent Screening for Crystallization

Objective: To identify suitable solvent and anti-solvent systems for the crystallization of O-Triphenylmethoxy Quetiapine.

Materials:

-

Crude O-Triphenylmethoxy Quetiapine

-

A selection of solvents (e.g., acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, ethanol, isopropanol, n-heptane)

-

Small vials (2 mL) with magnetic stir bars

-

Heating and stirring plate

-

Ice bath

Procedure:

-

Solubility Assessment (Good Solvents):

-

Place a small, known amount of crude O-Triphenylmethoxy Quetiapine (e.g., 10 mg) into separate vials.

-

To each vial, add a different solvent dropwise while stirring at room temperature until the solid dissolves. Record the approximate volume of solvent required to dissolve the solid.

-

Solvents that dissolve the compound readily at room temperature are potential "good" solvents.

-

-

Solubility Assessment (Poor Solvents/Anti-Solvents):

-

In parallel, assess the solubility in other solvents. Solvents in which the compound is sparingly soluble or insoluble at room temperature are potential "poor" solvents or anti-solvents.

-

-

Cooling Crystallization Test:

-

Take the solutions prepared in the "good" solvents and heat them gently (e.g., to 40-50 °C) to ensure complete dissolution.

-

Allow the solutions to cool slowly to room temperature.

-

If no crystals form, place the vials in an ice bath and observe for precipitation. Note the quality and quantity of the precipitate.

-

-

Anti-Solvent Crystallization Test:

-

To the solutions in "good" solvents, slowly add a "poor" solvent (anti-solvent) dropwise while stirring.

-

Observe for the onset of precipitation. A good anti-solvent will cause the formation of a crystalline solid rather than an oil or amorphous precipitate.

-

Data Interpretation:

The ideal solvent system will be one where the compound has high solubility at an elevated temperature and low solubility at a lower temperature (for cooling crystallization), or a system with a "good" solvent and a miscible "poor" solvent that induces crystallization upon addition.

Protocol 2: Optimized Cooling Crystallization

Objective: To purify O-Triphenylmethoxy Quetiapine using a controlled cooling profile.

Materials:

-

Crude O-Triphenylmethoxy Quetiapine

-

Selected "good" solvent from Protocol 1 (e.g., Toluene)

-

Crystallization vessel with a magnetic stirrer and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Procedure:

-

Dissolution:

-

In the crystallization vessel, dissolve the crude O-Triphenylmethoxy Quetiapine in the minimum amount of hot solvent (e.g., Toluene at 60-70 °C).

-

-

Cooling Profile:

-

Slowly cool the solution to room temperature over a period of 2-4 hours. A slow cooling rate generally promotes the formation of larger, more perfect crystals.

-

Once at room temperature, further cool the mixture in an ice bath for at least 1 hour to maximize the yield.

-

-

Isolation:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

-

Drying:

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

Protocol 3: Optimized Anti-Solvent Crystallization

Objective: To purify O-Triphenylmethoxy Quetiapine by the addition of an anti-solvent.

Materials:

-

Crude O-Triphenylmethoxy Quetiapine

-

Selected "good" solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Selected "anti-solvent" (e.g., n-Heptane or Isopropanol)

-

Crystallization vessel with a magnetic stirrer

-

Addition funnel

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Dissolution:

-

Dissolve the crude O-Triphenylmethoxy Quetiapine in the "good" solvent at room temperature.

-

-

Anti-Solvent Addition:

-

Slowly add the anti-solvent to the stirred solution using an addition funnel over a period of 30-60 minutes.

-

Observe for the formation of a precipitate. If the solution becomes cloudy, slow down the addition rate.

-

-

Maturation:

-

After the addition is complete, stir the resulting slurry for at least 1 hour at room temperature to allow the crystals to grow and mature.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry in a vacuum oven as described in Protocol 2.

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the crystallization process.

Caption: Workflow for the crystallization of O-Triphenylmethoxy Quetiapine.

Caption: Decision tree for selecting the primary crystallization method.

Conclusion: A Pathway to Purity

The isolation of highly pure O-Triphenylmethoxy Quetiapine is a critical step in ensuring the quality of the final Quetiapine API. The protocols outlined in this application note provide a systematic and scientifically grounded approach to developing a robust crystallization process. By carefully selecting solvents and controlling key process parameters such as temperature and addition rates, researchers can effectively remove impurities and obtain a crystalline product with the desired physical properties. The inherent crystallinity often imparted by the trityl group is a significant advantage that should be leveraged for efficient purification.[5]

References

-

Syrris. Pharmaceutical Crystallization in drug development. [Link]

-

ACS Publications. Trityl Group as an Crystal Engineering Tool for Construction of Inclusion Compounds and for Suppression of Amide NH···O C Hydrogen Bonds. [Link]

-

Reddit. Protecting Groups for Improving Crystallinity? [Link]

-

ACS Publications. Solubility Determination and Solvent Effect Analysis of N-Trityl Olmesartan Ethyl Ester in 13 Organic Solvents. [Link]

-

Waters. Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]

-

ResearchGate. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. [Link]

-

Pharmaffiliates. Chemical Name : O-Triphenylmethoxy Quetiapine-D8. [Link]

-

Pharmaffiliates. Quetiapine - Impurity O. [Link]

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Organic Process Research & Development. An Improved and Single Pot Process for the Production of Quetiapine Hemifumarate Substantially Free from Potential Impurities. [Link]

-

Chemical Methodologies. Review article. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Recovery of O-Triphenylmethoxy Quetiapine in HPLC

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low recovery rates of O-Triphenylmethoxy Quetiapine (also known as Quetiapine Impurity O or O-Trityl Quetiapine) during High-Performance Liquid Chromatography (HPLC) analysis. We will explore the underlying chemical principles causing this issue and provide a systematic, evidence-based approach to resolving it.

Introduction: The Challenge of the Trityl Group

O-Triphenylmethoxy Quetiapine is a significant process-related impurity and potential degradation product of Quetiapine.[1][2] Its structure presents a unique analytical challenge due to the presence of a triphenylmethyl (trityl) group. This functional group is exceptionally large, sterically hindering, and intensely hydrophobic. These properties are the primary cause of common analytical issues, including:

-

Poor Solubility: The molecule may have limited solubility in typical reversed-phase sample diluents, leading to incomplete dissolution and inaccurate sample loading.[3]

-

Non-Specific Binding (NSB): The hydrophobic trityl group has a high affinity for surfaces. It can adsorb irreversibly to glass vials, pipette tips, sample loops, tubing, and, most critically, the HPLC column's stationary phase and frits.[4][5]

-

On-Column Precipitation: If the sample solvent is significantly stronger than the initial mobile phase, the analyte can precipitate at the head of the column upon injection.[6]

This guide is structured as a series of frequently asked questions that directly address these challenges, providing not just solutions but the scientific rationale behind them.

Troubleshooting Guide & FAQs

Q1: My recovery for O-Triphenylmethoxy Quetiapine is low and inconsistent. Where is the best place to start troubleshooting?

A1: Always begin your investigation outside of the HPLC instrument, with your Sample Preparation . Issues in this stage are the most common cause of low recovery for problematic compounds and are often the simplest to fix. Before adjusting any HPLC parameters, you must ensure your analyte is fully dissolved and not being lost before it even reaches the column.[7]

The primary suspect is the interaction between the highly hydrophobic O-Triphenylmethoxy Quetiapine and your sample handling materials. The troubleshooting workflow should systematically eliminate potential sources of analyte loss from the vial to the injector.

Q2: What is the best solvent to dissolve my O-Triphenylmethoxy Quetiapine standard and samples?

A2: The choice of sample diluent is critical. An inappropriate solvent can lead to incomplete dissolution, precipitation upon injection, and poor peak shape.[3]

Core Principle: The ideal sample diluent should be strong enough to completely dissolve the analyte but should be as weak as, or slightly weaker than, the initial mobile phase composition to ensure good peak shape and prevent on-column precipitation.

-

Solubility: O-Triphenylmethoxy Quetiapine has slight solubility in solvents like DMSO and Methanol.[1] Its high hydrophobicity suggests that solvents with a high organic content are necessary.

-

Recommendations:

-

Avoid Aqueous Diluents: Do not use diluents with high water content (e.g., >50% water). The analyte will likely not fully dissolve or may precipitate.[3]

-

Match the Mobile Phase: A good starting point is to use your initial mobile phase composition as the diluent. For example, if your gradient starts at 60% Acetonitrile / 40% Water, use that mixture as your diluent.

-

Use Stronger Solvents for Stock Solutions: Prepare a concentrated stock solution in a strong solvent where solubility is guaranteed, such as 100% Acetonitrile (ACN) or Tetrahydrofuran (THF). Then, perform serial dilutions into a weaker, mobile-phase-compatible solvent for your working standards.

-

Perform a Solubility Test: If you are unsure, perform the systematic solubility assessment outlined in Protocol 1 .

-

| Solvent | Polarity Index | Eluotropic Strength (C18) | Comments |

| Water | 10.2 | Very Weak | Poor solvent for this analyte. |

| Methanol (MeOH) | 5.1 | Weak-Medium | A potential component, but may not be strong enough alone. |

| Acetonitrile (ACN) | 5.8 | Medium | A common and effective choice for reversed-phase. |

| Tetrahydrofuran (THF) | 4.0 | Strong | Excellent for highly hydrophobic compounds but has a high UV cutoff (~220 nm). |

| Isopropanol (IPA) | 3.9 | Strong | Very strong eluting solvent; useful for column cleaning. |

Q3: I've optimized my sample solvent, but recovery is still poor. Could the analyte be adsorbing to my sample vials?

A3: Yes, this is highly probable. Non-specific binding (NSB) to surfaces is a major cause of analyte loss, especially for hydrophobic compounds and those with basic nitrogen groups, like quetiapine derivatives.[5]

Mechanism of Adsorption:

-

Hydrophobic Interactions: The non-polar trityl group "sticks" to hydrophobic surfaces.

-

Ionic Interactions: Basic amine groups on the quetiapine backbone can interact with acidic silanol groups present on the surface of glass vials.[5]

Troubleshooting Steps:

-

Switch to Polypropylene: The most effective solution is to switch from glass to polypropylene (PP) autosampler vials. PP has a more inert and less active surface, significantly reducing both hydrophobic and ionic interactions.[5]

-

Consider System Passivation: If you suspect adsorption to stainless steel components in your HPLC (e.g., needle, tubing), you can perform a "passivation" injection. This involves injecting a high-concentration standard of your analyte. The idea is to saturate all active adsorption sites. Subsequent injections should show improved recovery, although this is not a robust long-term solution.

Q4: My sample preparation is solid, but I am getting little to no peak elution. How should I adjust my HPLC method?

A4: If the analyte is reaching the column but not eluting, your mobile phase is not strong enough to overcome the intense hydrophobic retention of the trityl group on the C18 stationary phase. The goal is to increase the eluting power of your mobile phase.

Strategies for Improving Elution:

-

Increase Final Organic Percentage: Ensure your gradient program ends at a high percentage of organic solvent (e.g., 95-100% ACN or MeOH). Hold this high concentration for several column volumes to ensure the analyte has eluted.

-

Incorporate a Stronger Solvent: Tetrahydrofuran (THF) is an excellent "strong" solvent for eluting highly retained, non-polar compounds.[8] Try replacing a portion of your organic modifier (e.g., ACN) with THF.

-

Example Mobile Phase B: Instead of 100% ACN, try 50:50 ACN:THF or 80:20 ACN:THF. Be mindful of solvent miscibility and system pressure.

-

-

Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve recovery by:

-

Increasing analyte solubility in the mobile phase.

-

Reducing mobile phase viscosity, which can improve mass transfer.

-

Decreasing retention for hydrophobic compounds.[9]

-

-

Ensure a Thorough Column Wash: After your analytical gradient, program a high-organic "wash" step (e.g., 100% ACN or IPA) to strip any remaining highly-retained compounds from the column. This is critical for preventing carryover and maintaining column health.[4]

Q5: I'm concerned the analyte has irreversibly bound to my column. How can I clean it, and should I consider a different column?

A5: It is very likely that after several injections, your column has accumulated O-Triphenylmethoxy Quetiapine, leading to a loss of performance, high back pressure, and poor peak shape.[4] A dedicated column cleaning and regeneration procedure is required.

Column Choice:

-

Standard C18/C8: Most validated methods for Quetiapine and its impurities use C18 or C8 columns, and these should be sufficient if the mobile phase is properly optimized.[10][11]

-

Phenyl-Hexyl: A Phenyl-Hexyl phase could be a good alternative. It provides different selectivity through pi-pi interactions with the aromatic rings of the analyte, which may modulate the overwhelming hydrophobic retention of the trityl group.

If recovery cannot be restored with aggressive cleaning, the column may be permanently fouled, and replacement is the only option. See Protocol 2 for a robust column recovery procedure.

Q6: Could the O-Triphenylmethoxy Quetiapine be degrading during my analysis?

A6: Yes, degradation is a possibility that should be considered. The trityl (triphenylmethyl) ether linkage is known to be labile under acidic conditions.[12][13] If your mobile phase contains a strong acid (e.g., Trifluoroacetic Acid - TFA, Formic Acid) at a significant concentration, it could potentially cleave the trityl group from the parent molecule.

Recommendations:

-

Check Mobile Phase pH: If using an acidic modifier, ensure the pH is not excessively low. A pH between 2.5 and 4 is common for reversed-phase methods and should be sufficiently mild.

-

Use Buffered Mobile Phases: Employing a buffer (e.g., phosphate or acetate) can help maintain a consistent and stable pH throughout the analysis, preventing acid-catalyzed hydrolysis.[14]

-

Compare Modifiers: If you suspect acid-lability, try comparing results using 0.1% Formic Acid versus a buffered mobile phase at pH 3. If recovery improves with the buffered mobile phase, degradation was likely a contributing factor.

Experimental Protocols

Protocol 1: Systematic Solubility Assessment

Objective: To determine an effective sample diluent that ensures complete dissolution of O-Triphenylmethoxy Quetiapine.

Methodology:

-

Prepare a series of potential diluents with varying organic content (e.g., 50:50 ACN:Water, 75:25 ACN:Water, 100% ACN, 100% MeOH).

-

Weigh a small, known amount of O-Triphenylmethoxy Quetiapine reference standard into separate polypropylene vials for each diluent.

-

Add a precise volume of each respective diluent to achieve a target concentration similar to your analytical samples.

-

Vortex each vial vigorously for 1 minute, then sonicate for 10 minutes.

-

Visually inspect each vial against a dark background for any undissolved particulate matter.

-

If particulate matter is observed, the solvent is unsuitable. The best diluent is the one with the lowest organic content that achieves complete visual dissolution.

Protocol 2: Aggressive Column Recovery and Cleaning

Objective: To remove strongly adsorbed hydrophobic compounds from a reversed-phase column. Warning: Disconnect the column from the detector during this procedure.

Methodology:

-

Initial Wash: Flush the column with your operational mobile phase, but without any buffer or salt additives (e.g., 50:50 ACN:Water), for 20 column volumes.

-

Water Flush: Flush with 100% HPLC-grade water for 20 column volumes to remove any residual buffer salts.

-

Strong Organic Flush (Forward Direction): Flush the column in the normal flow direction with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.2-0.5 mL/min) for 50-60 column volumes. IPA is an excellent solvent for displacing extremely non-polar compounds.

-

Strong Organic Flush (Reversed Direction): Reverse the column direction and repeat the 100% IPA flush for another 50-60 column volumes. This helps to dislodge contaminants from the column inlet frit.

-

Re-equilibration:

-

Return the column to the forward flow direction.

-

Flush with an intermediate solvent like Methanol for 20 column volumes.

-

Slowly re-introduce your initial mobile phase composition and equilibrate for at least 30 column volumes or until the baseline is stable.

-

-

Performance Check: Inject a well-behaved standard to confirm that column performance (retention time, peak shape, efficiency) has been restored before analyzing your O-Triphenylmethoxy Quetiapine samples.

References

-

Validated HPLC and Thin Layer-Densitometric Methods for Determination of Quetiapine Fumarate in Presence of its Related Compounds. Longdom Publishing. Available at: [Link]

-

Development and Validation of a New HPLC Method for the Determination of Quetiapine and Its Metabolites 7. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

-

Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Lat. Am. J. Pharm. Available at: [Link]

-

QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. BEPLS. Available at: [Link]

-

Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]

-

Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Waters. Available at: [Link]

-

HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]

-

O-Triphenylmethoxy Quetiapine-D8. Pharmaffiliates. Available at: [Link]

-

Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. Available at: [Link]

-

HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]

-

Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials. Available at: [Link]

-

A New Stationary Phase for Analysis of Hydrophobic Compounds by RP-LC. ResearchGate. Available at: [Link]

-

Reverse-phase high-performance liquid chromatography of hydrophobic proteins and fragments thereof. PubMed. Available at: [Link]

-

Quetiapine - Impurity O. Pharmaffiliates. Available at: [Link]

-

The Cleaning and Regeneration of Reversed-Phase HPLC Columns. LCGC Europe. Available at: [Link]

-

Quetiapine. PubChem, NIH. Available at: [Link]

-

Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Available at: [Link]

-

Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. Chromatography Online. Available at: [Link]

-

Factors that Influence the Recovery of Hydrophobic Peptides During LC-MS Sample Handling. Waters Corporation. Available at: [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis. Available at: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Troubleshooting Guide [scioninstruments.com]

- 10. longdom.org [longdom.org]

- 11. bepls.com [bepls.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. total-synthesis.com [total-synthesis.com]

- 14. japsonline.com [japsonline.com]

Optimizing retention time stability for trityl-quetiapine derivatives

Topic: Optimizing Retention Time (RT) Stability for Trityl-Quetiapine Derivatives

Status: Active Guide | Ticket ID: TQ-RT-OPT-01

Executive Summary: The "Dual-Threat" Analyte

Welcome to the technical support hub. If you are analyzing trityl-quetiapine derivatives (likely synthetic intermediates or protected impurities), you are facing a specific chemical conflict that standard HPLC protocols often fail to address.

The Core Problem: Trityl-quetiapine derivatives possess two opposing chemical characteristics that destabilize retention time:

-

Acid Lability (The Trityl Group): The triphenylmethyl (trityl) group is acid-sensitive.[1] Standard low-pH mobile phases (TFA/Formic Acid, pH < 3.0) can cause on-column degradation (detritylation), leading to drifting RT and "ghost" peaks.

-

Basic Nitrogen Interaction (The Quetiapine Core): The piperazine nitrogen is basic. At neutral pH, it interacts strongly with residual silanols on the column, causing peak tailing and shifting RT as silanols slowly ionize.

This guide provides a self-validating protocol to stabilize your method by balancing these competing forces.

Module 1: Mobile Phase Chemistry (The pH Trap)

Diagnosis: If your retention time drifts earlier with every injection, or if you see a rising baseline hump, you are likely hydrolyzing the trityl group on the column.

The Protocol: Buffer Selection

Do NOT use Trifluoroacetic Acid (TFA) or unbuffered Formic Acid. You must operate in a "Safe Zone" (pH 6.5 – 8.0) or use a specific buffer system that suppresses ionization without stripping the protecting group.

| Parameter | Recommended Specification | Why? (Causality) |

| Buffer Salt | Ammonium Acetate or Ammonium Bicarbonate (10–20 mM) | These provide buffering capacity at pH 6.5–7.5, preventing trityl hydrolysis while keeping the quetiapine core neutral enough to reduce silanol drag. |

| pH Range | 7.0 – 7.8 | Critical: Below pH 4.0, the trityl cation forms, leading to cleavage. Above pH 8.0, standard silica dissolves (unless using hybrid columns). |

| Organic Modifier | Acetonitrile (ACN) | Trityl groups are extremely hydrophobic. Methanol often creates high backpressure and requires longer equilibration. ACN provides sharper peaks for trityl derivatives. |

| Additive | Triethylamine (TEA) (0.1%) Optional | If tailing persists at neutral pH, TEA acts as a "sacrificial base," blocking silanols before the quetiapine nitrogen can bind. |

Module 2: Stationary Phase Selection

Diagnosis: If your RT fluctuates randomly (hysteresis) or peaks tail significantly (

The Protocol: Column Choice

Standard C18 silica columns often fail here because you must run at pH > 6.0 to save the trityl group, but silica degrades at pH > 7.5.

Recommended Technologies:

-

Hybrid Particle Technology (BEH/HSC): (e.g., Waters XBridge, Agilent Zorbax Extend-C18). These use ethylene-bridged silica that withstands high pH (up to pH 12), allowing you to run at pH 8.0 where the quetiapine nitrogen is de-protonated (neutral), eliminating silanol interactions entirely.

-

End-capping: Ensure the column is "double end-capped" to minimize residual silanol activity.

Module 3: Visualizing the Failure Modes

The following diagram illustrates the two competing mechanisms causing your instability.

Caption: Figure 1. Mechanism of Instability. The diagram maps the dual failure modes (Acid Hydrolysis vs. Silanol Adsorption) and the corrective interventions required to achieve stable retention.

Module 4: Troubleshooting Workflow

Use this logic tree to diagnose specific RT issues in your current runs.

Caption: Figure 2.[2] Diagnostic Logic Tree. Follow the path based on your observed chromatographic symptoms to identify the root cause.

Frequently Asked Questions (FAQs)

Q1: Can I use the USP Quetiapine Fumarate method for Trityl-Quetiapine?

Answer: Proceed with extreme caution. The USP method typically uses a Phosphate buffer with TEA. While the TEA helps, phosphate buffers at low pH might still be too acidic for sensitive trityl derivatives over long run times. Furthermore, the high hydrophobicity of the trityl group means your derivative will elute much later than Quetiapine. You will likely need to increase the organic modifier strength (e.g., ramp to 95% ACN) to elute the trityl derivative in a reasonable time.

Q2: My retention time is stable, but I see "Ghost Peaks" in the blank after my sample. Why?

Answer: This is "Carryover" caused by the extreme hydrophobicity of the trityl group. Solution:

-

Needle Wash: Switch to a strong needle wash solvent (e.g., 90:10 ACN:Water + 0.1% Formic Acid).

-

Gradient Flush: Ensure your gradient ends with a "sawtooth" wash (95% Organic for 3-5 minutes) before re-equilibrating.

Q3: How do I validate "System Suitability" for this specific instability?

Answer: Implement a Bracketing Standard Protocol . Inject your standard solution 5 times before the run and 1 time every 10 samples.

-

Pass Criteria: RT Drift < 2.0% RSD.

-

Fail Action: If the bracketing standard drifts earlier by >2%, your mobile phase is likely degrading the sample (pH too low).

References & Authority

-

United States Pharmacopeia (USP). Quetiapine Fumarate Monograph. (Baseline method for Quetiapine core analysis, utilizing Phosphate/TEA buffers).

-

Waters Corporation. Method Migration of USP Quetiapine Impurities. (Demonstrates the standard behavior of the quetiapine core on C18 columns).

-

Total Synthesis. Trityl Protecting Group: Stability and Deprotection.[3] (Chemical grounding for the acid-lability of the trityl group, confirming instability in TFA).

-

LCGC North America. Troubleshooting Retention Time Drift. (General mechanisms for hydrophobic/silanol drift).

(Note: Always verify specific chemical compatibility with your column manufacturer's "Care and Use" guide, particularly regarding pH limits.)

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Production of O-Triphenylmethoxy Quetiapine

This guide provides an in-depth, objective comparison of two primary synthetic routes for the production of O-Triphenylmethoxy Quetiapine, an important derivative and potential impurity of the atypical antipsychotic drug, Quetiapine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to O-Triphenylmethoxy Quetiapine

Quetiapine, marketed under the trade name Seroquel, is a dibenzothiazepine derivative widely used for the treatment of schizophrenia and bipolar disorder.[1] O-Triphenylmethoxy Quetiapine is a derivative where the terminal hydroxyl group of the 2-(2-hydroxyethoxy)ethyl side chain is protected by a triphenylmethyl (trityl) group. This compound is significant as a potential impurity in the synthesis of Quetiapine and as a key intermediate in the preparation of analogues and radiolabeled tracers for research purposes. The efficiency and purity of its synthesis are therefore of considerable interest.

This guide will compare two logical and distinct synthetic strategies: a "Late-Stage Protection" route, where the trityl group is introduced after the completion of the core Quetiapine structure, and an "Early-Stage Protection" route, where the side-chain is protected prior to its coupling with the dibenzothiazepine nucleus.

Route 1: Late-Stage Protection Strategy

This approach follows a convergent synthesis pathway where the fully formed Quetiapine molecule is subjected to a final protection step. This strategy is advantageous when the unprotected final molecule is readily available or when the protecting group might not be stable under the conditions required for the core synthesis.

Experimental Protocol: Late-Stage Protection

Step 1: Synthesis of Quetiapine

The synthesis of Quetiapine itself is a multi-step process. A common and efficient method begins with the formation of the dibenzo[b,f][2][3]thiazepin-11(10H)-one core, followed by activation and coupling with the piperazine side-chain.

-

Formation of 11-Chlorodibenzo[b,f][2][3]thiazepine:

-

Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as phosphorus oxychloride (POCl₃) in an organic solvent. The reaction is typically performed in the presence of a mixture of an organic and an inorganic base to facilitate the reaction and neutralize the acidic byproducts.[4]

-

-

Coupling with Piperazinylethoxyethanol:

-

The resulting 11-chlorodibenzo[b,f][2][3]thiazepine is then coupled with 1-[2-(2-hydroxyethoxy)ethyl]piperazine. This nucleophilic substitution reaction is typically carried out in a high-boiling point solvent like toluene at reflux temperatures.[4][5]

-

Following the reaction, a standard aqueous workup with a base, such as sodium hydroxide, is performed to remove any remaining acidic species and to isolate the Quetiapine free base.[4] A molar yield of 91-96% can be achieved at this stage.[4]

-

Step 2: Tritylation of Quetiapine

This step involves the selective protection of the primary hydroxyl group of Quetiapine. The trityl group is sterically bulky, which allows for the selective protection of primary hydroxyls over other nucleophilic sites, such as the tertiary amines in the piperazine ring.[6][7]

-

Reaction Setup:

-

Dissolve Quetiapine (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM).[7]

-

Add 4-dimethylaminopyridine (DMAP) as a catalyst, which enhances the rate of reaction.[6]

-

To this solution, add triphenylmethyl chloride (Trityl-Cl, 1.1 - 1.5 equivalents) in one portion.[7]

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of methanol.[7]

-

The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude O-Triphenylmethoxy Quetiapine.[7]

-

Purification is typically achieved by flash column chromatography on silica gel.

-

Causality and Mechanistic Insights

The tritylation reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[6][7] Trityl chloride first dissociates to form the highly stable triphenylmethyl carbocation (trityl cation), which is stabilized by resonance across the three phenyl rings. This stable carbocation then reacts with the primary alcohol of Quetiapine. The use of a base like pyridine serves to neutralize the HCl generated during the reaction.[6] The catalytic amount of DMAP can act as a nucleophilic catalyst, forming a more reactive N-trityl-DMAP intermediate.[3]

Route 2: Early-Stage Protection Strategy

This strategy involves the protection of the side-chain precursor before its attachment to the dibenzothiazepine core. This can be advantageous if the protecting group is sensitive to the conditions used in the later stages of the synthesis or if it simplifies purification by introducing a lipophilic group early on.

Experimental Protocol: Early-Stage Protection

Step 1: Synthesis of O-Triphenylmethoxy-2-(2-chloroethoxy)ethanol

-

Tritylation of 2-(2-Chloroethoxy)ethanol:

-

Dissolve 2-(2-chloroethoxy)ethanol (1.0 equivalent) in anhydrous pyridine.

-

Add triphenylmethyl chloride (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).

-

The workup would be similar to the tritylation of Quetiapine, involving quenching with methanol, extraction, and purification to yield the trityl-protected chloro-compound.

-

Step 2: Synthesis of 1-[2-(2-((Triphenylmethyl)oxy)ethoxy)ethyl]piperazine

-

N-Alkylation of Piperazine:

-

In a suitable solvent such as acetonitrile, combine an excess of piperazine (to minimize dialkylation) with the O-Triphenylmethoxy-2-(2-chloroethoxy)ethanol from the previous step.

-

Add a non-nucleophilic base, such as potassium carbonate, to act as an acid scavenger.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC).

-

After cooling, filter off the inorganic salts and evaporate the solvent. The excess piperazine can be removed by vacuum distillation or by an acidic wash during the workup. The crude product is then purified by column chromatography.

-

Step 3: Coupling with 11-Chlorodibenzo[b,f][2][3]thiazepine

-

Final Condensation:

-

The final step is the coupling of the pre-functionalized piperazine side-chain with 11-chlorodibenzo[b,f][2][3]thiazepine, prepared as described in Route 1.

-

The reaction conditions are analogous to the final step of the Quetiapine synthesis: the two components are heated in a solvent like toluene, often in the presence of a base to facilitate the reaction.[4]

-

An aqueous workup followed by purification by column chromatography will yield the final product, O-Triphenylmethoxy Quetiapine.

-

Comparative Analysis

| Parameter | Route 1: Late-Stage Protection | Route 2: Early-Stage Protection |

| Overall Yield | Potentially lower due to an additional step on a complex molecule. | May offer a higher overall yield as the protection is done on a simpler molecule. |

| Purity & Purification | Purification of the final product can be challenging due to the structural similarity to starting material (Quetiapine). | The introduction of the bulky, lipophilic trityl group early on can simplify purification of intermediates by chromatography. |

| Atom Economy | Lower, as a fully assembled drug molecule is further modified. | Higher, as the protecting group is introduced on a smaller, less complex fragment. |

| Process Control | The final step involves a well-understood and selective reaction. | Requires careful control of the N-alkylation of piperazine to avoid side products like dialkylation. |

| Versatility | Excellent for creating a small library of protected analogues from a common Quetiapine precursor. | More linear and potentially more amenable to large-scale synthesis of the specific target molecule. |

Visualization of Synthetic Pathways

Route 1: Late-Stage Protection Workflow

Caption: Workflow for the Late-Stage Protection synthesis of O-Triphenylmethoxy Quetiapine.

Route 2: Early-Stage Protection Workflow

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. heteroletters.org [heteroletters.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]

- 5. tsijournals.com [tsijournals.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. benchchem.com [benchchem.com]

A Guide to the Inter-laboratory Comparison of O-Triphenylmethoxy Quetiapine Assays

Introduction

Quetiapine is a widely utilized atypical antipsychotic medication for managing a range of psychiatric disorders.[1] Structurally, it is a dibenzothiazepine derivative that interacts with multiple neurotransmitter receptors in the brain.[1] In the manufacturing of any active pharmaceutical ingredient (API), the control of impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. O-Triphenylmethoxy Quetiapine is a known process-related impurity of Quetiapine.[2] Its presence must be accurately quantified and controlled within strict limits defined by regulatory bodies.

The objective of an analytical procedure is to demonstrate its fitness for the intended purpose.[3] To ensure that an analytical method for quantifying this impurity is reliable and produces comparable results across different quality control (QC) laboratories, an inter-laboratory comparison (ILC), also known as a proficiency test, is essential.[4][5] This guide provides a comprehensive framework for designing, executing, and evaluating an ILC for the assay of O-Triphenylmethoxy Quetiapine. It is designed for researchers, scientists, and drug development professionals seeking to establish a robust, harmonized analytical method. The principles outlined are grounded in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) for method validation.[3][6]

Study Design and Experimental Framework

A successful ILC is built upon a well-organized plan that minimizes ambiguity and ensures that the data collected is statistically meaningful.[7] The primary objective is to assess the proficiency of each participating laboratory and to validate the analytical method's reproducibility under real-world conditions.[4][8]

Study Objective and Participants

The core objective is to determine the inter-laboratory precision and accuracy of a standardized High-Performance Liquid Chromatography (HPLC) method for the quantification of O-Triphenylmethoxy Quetiapine. A minimum of eight qualified pharmaceutical analysis laboratories should be recruited to ensure the statistical significance of the study.[7] Participating laboratories must demonstrate adherence to Good Manufacturing Practices (GMP) and have experience with HPLC analysis.

Test Materials and Distribution

Homogeneity of the test material is critical. The study coordinator will prepare and distribute the following samples to each participant:

-

Sample A: A solution of O-Triphenylmethoxy Quetiapine reference standard at a known concentration (e.g., 1.0 µg/mL).

-

Sample B: A placebo mixture of a typical Quetiapine tablet formulation spiked with O-Triphenylmethoxy Quetiapine at the specification limit (e.g., 0.15% relative to the Quetiapine API).

-

Sample C: A sample of Quetiapine API spiked with O-Triphenylmethoxy Quetiapine and other known related substances to assess method specificity.[9]

Samples should be shipped under controlled conditions with clear instructions for storage upon receipt.

Inter-Laboratory Comparison Workflow

The entire process, from planning to reporting, follows a structured workflow to ensure consistency and traceability.

Sources

- 1. High-Quality Quetiapine Impurity Standards | Aquigen Bio [aquigenbio.com]

- 2. usbio.net [usbio.net]

- 3. database.ich.org [database.ich.org]

- 4. Interlaboratory comparisons - Joint Research Centre - European Commission [joint-research-centre.ec.europa.eu]

- 5. fiveable.me [fiveable.me]

- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 7. diva-portal.org [diva-portal.org]

- 8. benchmark-intl.com [benchmark-intl.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

A Senior Application Scientist's Guide to Benchmarking O-Triphenylmethoxy Quetiapine Against Other Process Impurities

Introduction: The Criticality of Impurity Profiling in Quetiapine Manufacturing

Quetiapine, an atypical antipsychotic marketed under brand names like Seroquel, is a cornerstone in the management of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where starting materials, intermediates, and by-products can persist in the final drug substance as impurities.[3] These impurities, even at trace levels, can have significant implications for the safety and efficacy of the drug.[4][5]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[3][5] The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5] This necessitates the development of robust, stability-indicating analytical methods that can separate, identify, and quantify these process-related impurities and degradation products.

This guide provides a comprehensive framework for benchmarking a specific process impurity, O-Triphenylmethoxy Quetiapine, against other known process-related impurities of Quetiapine. We will delve into the origins of these impurities, present a detailed protocol for their comparative analysis, and discuss the rationale behind the experimental design, grounded in established scientific principles and regulatory expectations.

Focus Impurity: O-Triphenylmethoxy Quetiapine

O-Triphenylmethoxy Quetiapine is a process-related impurity that can arise during the synthesis of Quetiapine.[6] Its presence is indicative of an incomplete deprotection step in a synthetic route that utilizes a trityl (triphenylmethyl) protecting group for the primary alcohol of the quetiapine side-chain. The trityl group is a bulky protecting group favored for its selective protection of primary alcohols over more sterically hindered secondary alcohols.[7][8]

Inferred Synthetic Origin of O-Triphenylmethoxy Quetiapine

The formation of O-Triphenylmethoxy Quetiapine can be logically inferred from common synthetic strategies for assembling the Quetiapine molecule. A likely pathway involves the use of a trityl-protected side-chain which is then coupled with the dibenzothiazepine core. The final step is the removal of the trityl group under acidic conditions. If this deprotection step is not driven to completion, residual O-Triphenylmethoxy Quetiapine will remain in the API.

Caption: Inferred synthetic pathway leading to O-Triphenylmethoxy Quetiapine as a process impurity.

A Comparative Overview of Key Quetiapine Process Impurities

A comprehensive benchmarking of O-Triphenylmethoxy Quetiapine requires its comparison against other significant process-related impurities and degradation products. The following table summarizes some of the key impurities reported for Quetiapine.[9][10][11]

| Impurity Name | Structure | Molar Mass ( g/mol ) | Type |

| O-Triphenylmethoxy Quetiapine | C40H39N3O2S | 625.82 | Process-Related |

| Quetiapine N-Oxide | C21H25N3O3S | 399.51 | Degradation/Metabolite |

| Quetiapine S-Oxide | C21H25N3O3S | 399.51 | Degradation/Metabolite |

| Desethoxy Quetiapine | C19H21N3OS | 339.45 | Process-Related |

| Quetiapine Lactam | C17H16N2OS | 296.39 | Process-Related/Starting Material |

| 11-(Piperazin-1-yl)dibenzo[b,f][12]thiazepine | C17H17N3S | 295.41 | Process-Related/Intermediate |

| Quetiapine Dimer | C38H40N6O2S2 | 688.89 | Process-Related |

Benchmarking Methodology: A Stability-Indicating HPLC-UV/MS Approach

To objectively compare O-Triphenylmethoxy Quetiapine against other process impurities, a validated, stability-indicating high-performance liquid chromatography (HPLC) method coupled with both ultraviolet (UV) and mass spectrometry (MS) detection is essential. Such a method must be capable of separating all relevant impurities from the API and from each other, demonstrating specificity.[13]

The following protocol is a comprehensive approach designed for this purpose, based on established analytical methodologies for Quetiapine impurity profiling.[12][13]

Experimental Workflow